molecular formula C5H4BrClN2O B2985055 5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one CAS No. 117113-95-8

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one

Cat. No. B2985055
CAS RN: 117113-95-8
M. Wt: 223.45
InChI Key: XMHSPMGZLBXATO-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has been extensively studied for its applications in scientific research. It is a pyrimidine derivative that has a unique structure and properties that make it suitable for various research purposes. In

Scientific Research Applications

Chemical Synthesis and Regioselectivity

One significant area of application is in chemical synthesis, where "5-Bromo-6-chloro-3-methylpyrimidin-4(3H)-one" serves as a precursor in regioselective reactions. For example, it has been utilized in the regioselective displacement reaction with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which further reacts with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines. This process demonstrates its utility in creating compounds with potential pharmaceutical applications (Doulah et al., 2014).

Derivative Formation and Drug Development

Additionally, this compound is instrumental in the synthesis of thiazolo[4,5-d]pyrimidine derivatives, which are obtained through reactions with isothiocyanates. These derivatives highlight the compound's role in developing new chemical entities with possible therapeutic benefits (Bakavoli et al., 2006).

Antibacterial Agent Synthesis

Another application includes its transformation into pyrimido[4,5-e][1,3,4]thiadiazine derivatives, indicating its potential in synthesizing antibacterial agents. The conversion involves treatment with methylhydrazine, showcasing its versatility in producing compounds that could be pivotal in developing new antibiotics (Rahimizadeh et al., 2007).

properties

IUPAC Name

5-bromo-6-chloro-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-9-2-8-4(7)3(6)5(9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHSPMGZLBXATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C(C1=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117113-95-8
Record name 5-bromo-6-chloro-3-methyl-3,4-dihydropyrimidin-4-one
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